3-(azepan-1-ylmethyl)-6-nitro-1H-indole
CAS No.:
Cat. No.: VC13596053
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19N3O2 |
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Molecular Weight | 273.33 g/mol |
IUPAC Name | 3-(azepan-1-ylmethyl)-6-nitro-1H-indole |
Standard InChI | InChI=1S/C15H19N3O2/c19-18(20)13-5-6-14-12(10-16-15(14)9-13)11-17-7-3-1-2-4-8-17/h5-6,9-10,16H,1-4,7-8,11H2 |
Standard InChI Key | JAYXGHMHYKCWKM-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES | C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 1H-indole scaffold substituted at the 3-position with an azepan-1-ylmethyl group and at the 6-position with a nitro moiety. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system conducive to π-π interactions. The azepane ring, a seven-membered saturated heterocycle with one nitrogen atom, introduces conformational flexibility and basicity, while the nitro group enhances electron-deficient character .
The IUPAC name, 3-(azepan-1-ylmethyl)-6-nitro-1H-indole, reflects this substitution pattern. The canonical SMILES representation, , confirms the connectivity. X-ray crystallography data are unavailable, but computational models predict a twisted conformation due to steric interactions between the azepane and indole moieties .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via two primary methods:
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Reductive Amination: Reacting 6-nitro-1H-indole-3-carbaldehyde with azepane in the presence of a reducing agent like sodium cyanoborohydride. This approach yields the target compound with moderate efficiency .
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Mannich Reaction: Condensing 6-nitro-1H-indole with azepane and formaldehyde under acidic conditions (e.g., zinc chloride or acetic acid). This one-pot method is favored for scalability, achieving purities ≥95% .
Table 1: Synthetic Conditions and Yields
Method | Reagents | Purity (%) | Yield (%) | Source |
---|---|---|---|---|
Reductive Amination | NaBHCN, MeOH | 95 | 65 | |
Mannich Reaction | HCHO, ZnCl, AcOH | 97 | 78 |
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.33 ([M+H]), consistent with the molecular formula.
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NMR Spectroscopy: -NMR (400 MHz, CDCl) signals include δ 8.10 (d, 1H, H-4), 7.55 (s, 1H, H-2), and 3.70 (s, 2H, CH-N) .
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Chromatography: HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms a retention time of 12.3 min .
Physicochemical Properties
Thermodynamic Parameters
Experimental and predicted data indicate:
The compound’s logP (octanol-water partition coefficient) of 2.89, calculated via the XLogP3 method, suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Solubility and Stability
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